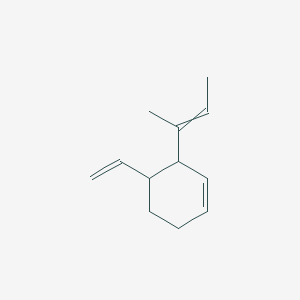
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is an organic compound with the molecular formula C12H18 It is a derivative of cyclohexene, characterized by the presence of ethenyl and methyl-propenyl groups attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethenyl and methyl-propenyl groups onto the cyclohexene ring. These processes are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl or methyl-propenyl groups, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkoxides, amines
Major Products
Oxidation: Epoxides, ketones
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
科学的研究の応用
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s ethenyl and methyl-propenyl groups can participate in various chemical interactions, influencing its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Cyclohexene: The parent compound, lacking the ethenyl and methyl-propenyl groups.
4-Methylcyclohexene: Similar structure but with a single methyl group.
3-Ethenylcyclohexene: Contains an ethenyl group but lacks the methyl-propenyl group.
Uniqueness
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is unique due to the presence of both ethenyl and methyl-propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
特性
分子式 |
C12H18 |
|---|---|
分子量 |
162.27 g/mol |
IUPAC名 |
3-but-2-en-2-yl-4-ethenylcyclohexene |
InChI |
InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h4-5,7,9,11-12H,2,6,8H2,1,3H3 |
InChIキー |
HEUUNTLAJHBPMY-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C1C=CCCC1C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)

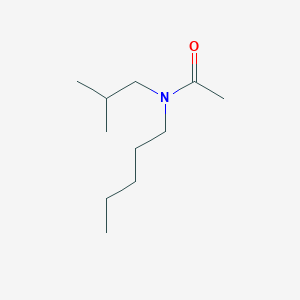
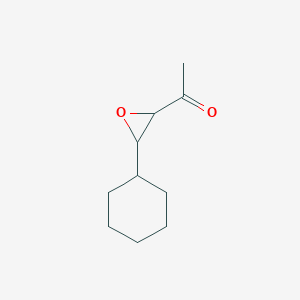
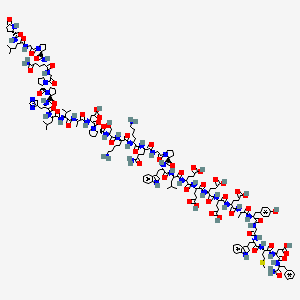
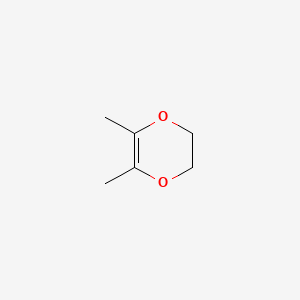
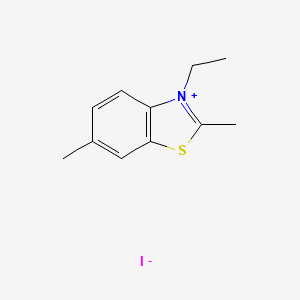
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
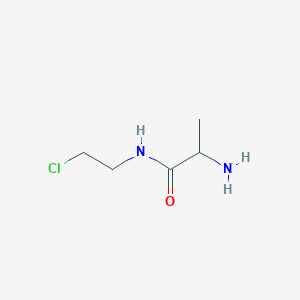
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
